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For Immediate Release

Basel, Switzerland - This guide provides a comprehensive analysis of the selectivity of

Iptacopan (LNP023), a first-in-class, orally administered inhibitor of complement Factor B. The

data presented herein demonstrates Iptacopan's high selectivity for its target, Factor B, over

other serine proteases, establishing its potential for a targeted therapeutic approach in

complement-mediated diseases. This document is intended for researchers, scientists, and

drug development professionals interested in the specific inhibitory profile of Iptacopan.

Iptacopan is a potent, reversible inhibitor of Factor B, a key serine protease in the alternative

complement pathway.[1] Its mechanism of action involves binding to Factor B and preventing

the formation of the C3 convertase (C3bBb), which is crucial for the amplification of the

complement cascade.[2][3] This targeted inhibition of the alternative pathway is a promising

strategy for treating diseases such as paroxysmal nocturnal hemoglobinuria (PNH) and C3

glomerulopathy (C3G).[1][4]

Quantitative Comparison of Inhibitory Activity
Iptacopan's selectivity is highlighted by its significantly higher potency against Factor B

compared to other serine proteases. The following table summarizes the available quantitative
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data on Iptacopan's inhibitory activity.

Target Serine Protease
IC50 (Inhibitory
Concentration 50%)

Reference

Factor B 10 nM [5]

Factor D >100 µM [6]

Panel of 41 other human

proteases
>30 µM [6]

Note: A comprehensive list of the specific 41 human proteases and their corresponding IC50

values is not publicly available in the reviewed literature. The data indicates a broad lack of

significant off-target activity.

Visualizing the Mechanism of Action
To illustrate the central role of Factor B in the alternative complement pathway and the specific

point of inhibition by Iptacopan, the following signaling pathway diagram is provided.
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Caption: Alternative complement pathway and Iptacopan's point of inhibition.
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Experimental Protocols
The determination of Iptacopan's selectivity involves robust biochemical assays. Below is a

detailed methodology for a representative in vitro serine protease inhibition assay using

fluorescence resonance energy transfer (FRET).

Objective: To determine the IC50 value of Iptacopan against a panel of serine proteases.

Materials:

Recombinant human serine proteases (e.g., Factor B, Factor D, thrombin, trypsin, etc.)

Fluorogenic peptide substrate specific for each protease, labeled with a FRET pair (e.g., a

donor fluorophore like MCA and a quencher like DNP)

Iptacopan (test compound)

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing necessary

cofactors like Mg2+)

384-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of Iptacopan in DMSO, followed by a further

dilution in the assay buffer to the desired final concentrations.

Enzyme Preparation: Dilute the stock solution of each serine protease in the assay buffer to

a working concentration. The final enzyme concentration should be in the linear range of the

assay.

Assay Reaction: a. Add a small volume (e.g., 5 µL) of the diluted Iptacopan or vehicle

(DMSO in assay buffer) to the wells of the 384-well plate. b. Add the diluted enzyme solution

(e.g., 10 µL) to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at

room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding

the fluorogenic substrate solution (e.g., 10 µL) to each well.
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Data Acquisition: Immediately place the microplate in a fluorescence plate reader and

monitor the increase in fluorescence intensity over time. The excitation and emission

wavelengths should be set appropriately for the specific FRET pair used.

Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well from the linear

portion of the fluorescence versus time curve. b. Determine the percentage of inhibition for

each Iptacopan concentration relative to the vehicle control. c. Plot the percentage of

inhibition against the logarithm of the Iptacopan concentration and fit the data to a four-

parameter logistic equation to determine the IC50 value.
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Caption: Experimental workflow for determining serine protease selectivity.
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Conclusion
The available data strongly supports the conclusion that Iptacopan is a highly selective inhibitor

of Factor B. Its minimal activity against other serine proteases, including the closely related

Factor D, underscores its targeted mechanism of action. This high degree of selectivity is a key

attribute, suggesting a lower potential for off-target effects and a favorable safety profile. The

experimental methodologies outlined provide a robust framework for the continued evaluation

of Iptacopan and other selective serine protease inhibitors in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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